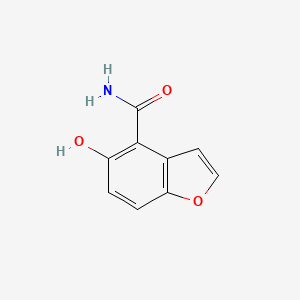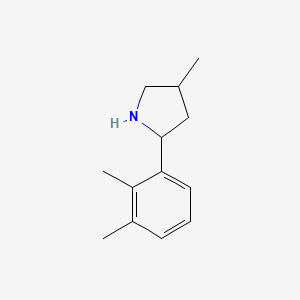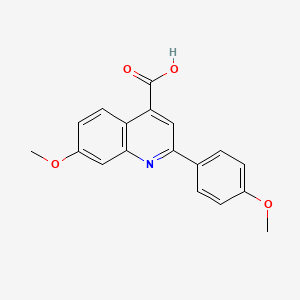
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with 2-(4-methoxyphenyl)malonaldehyde and 1H-pyrazol-5-amine as precursors.
Condensation Reaction: These precursors undergo a condensation reaction followed by cyclization to form the quinoline core.
Substitution Reaction: The final compound is obtained through substitution reactions, often using Suzuki–Miyaura cross-coupling methods.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in compounds with enhanced or modified properties .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in various biological pathways.
Pathways: The compound can modulate signaling pathways, leading to its observed biological effects.
The exact mechanism of action can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives:
Eigenschaften
CAS-Nummer |
116734-20-4 |
|---|---|
Molekularformel |
C18H15NO4 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
7-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-12-5-3-11(4-6-12)16-10-15(18(20)21)14-8-7-13(23-2)9-17(14)19-16/h3-10H,1-2H3,(H,20,21) |
InChI-Schlüssel |
FFMMVMRDDWAUMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



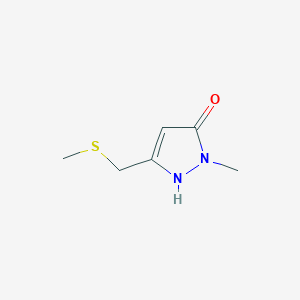

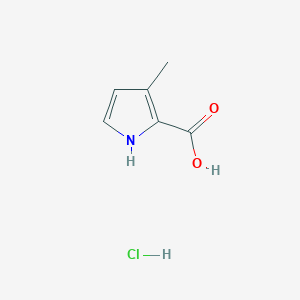

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)



![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
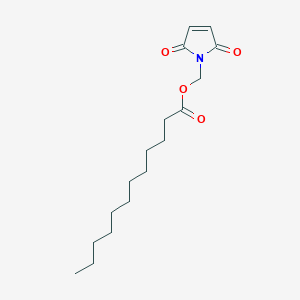
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
